molecular formula C25H21N5O3 B11143747 [4-(4-Nitrophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

[4-(4-Nitrophenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

Cat. No.: B11143747
M. Wt: 439.5 g/mol
InChI Key: NFJUHRQSBDKVOT-UHFFFAOYSA-N
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Description

4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a pyridine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be attributed to the compound’s ability to chelate the copper ions present in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2-(PYRIDIN-4-YL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C25H21N5O3/c31-25(29-15-13-28(14-16-29)19-5-7-20(8-6-19)30(32)33)22-17-24(18-9-11-26-12-10-18)27-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2

InChI Key

NFJUHRQSBDKVOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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